molecular formula C10H12BrN3S B14875290 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile

2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile

Cat. No.: B14875290
M. Wt: 286.19 g/mol
InChI Key: YTOBKWLNFYYTIM-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, aminomethyl, bromothiophene, and acetonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions.

    Bromothiophene Incorporation: The bromothiophene moiety can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Acetonitrile Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom in the bromothiophene moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride, organolithium compounds, or Grignard reagents are often employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminomethyl group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery.

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Used in the synthesis of diagnostic agents for medical imaging.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-chlorothiophen-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.

    2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-fluorothiophen-2-yl)acetonitrile: Similar structure with a fluorine atom instead of bromine.

    2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-methylthiophen-2-yl)acetonitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

2-[3-(aminomethyl)azetidin-1-yl]-2-(5-bromothiophen-2-yl)acetonitrile

InChI

InChI=1S/C10H12BrN3S/c11-10-2-1-9(15-10)8(4-13)14-5-7(3-12)6-14/h1-2,7-8H,3,5-6,12H2

InChI Key

YTOBKWLNFYYTIM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=C(S2)Br)CN

Origin of Product

United States

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